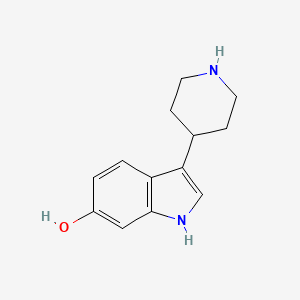
3-piperidin-4-yl-1H-indol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-piperidin-4-yl-1H-indol-6-ol is a compound that features both an indole and a piperidine moiety. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . Piperidine, on the other hand, is a six-membered heterocycle that is widely used in the pharmaceutical industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-4-yl-1H-indol-6-ol typically involves the construction of the indole and piperidine rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Piperidine derivatives can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient and sustainable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-piperidin-4-yl-1H-indol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The nitro group on the indole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and can be facilitated by catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the nitro group can produce aniline derivatives .
Aplicaciones Científicas De Investigación
3-piperidin-4-yl-1H-indol-6-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-piperidin-4-yl-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, influencing their activity and leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable scaffold for drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile
- N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE
Uniqueness
3-piperidin-4-yl-1H-indol-6-ol is unique due to its combination of indole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-piperidin-4-yl-1H-indol-6-ol |
InChI |
InChI=1S/C13H16N2O/c16-10-1-2-11-12(8-15-13(11)7-10)9-3-5-14-6-4-9/h1-2,7-9,14-16H,3-6H2 |
Clave InChI |
FFIUCWNXGFAPDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CNC3=C2C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


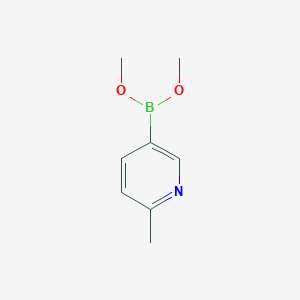
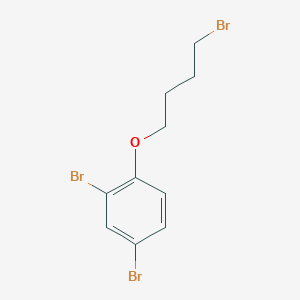
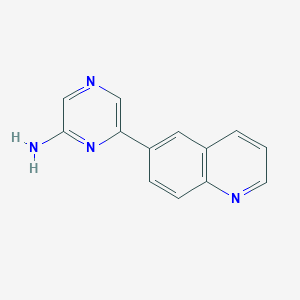
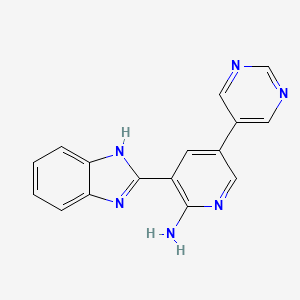

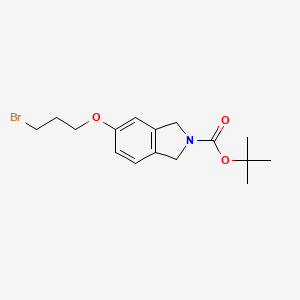

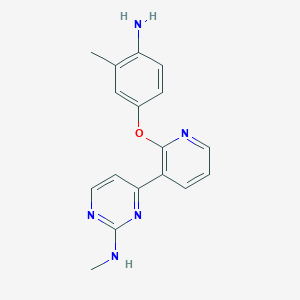
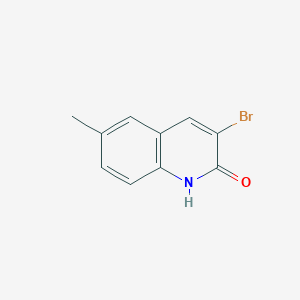
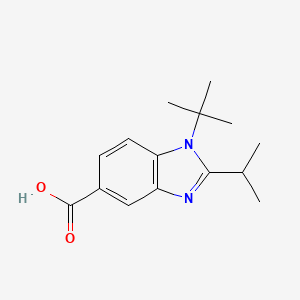

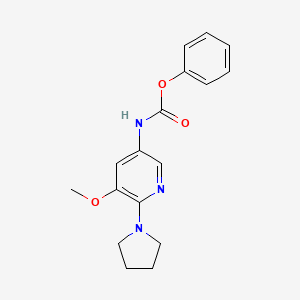
![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)
